molecular formula C12H9NO2S B13269824 4-(5-Formylthiophen-2-YL)benzamide

4-(5-Formylthiophen-2-YL)benzamide

Cat. No.: B13269824
M. Wt: 231.27 g/mol
InChI Key: BNRZOSYMHVTGMQ-UHFFFAOYSA-N
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Description

4-(5-Formylthiophen-2-YL)benzamide is an organic compound with the molecular formula C₁₂H₉NO₂S It is a benzamide derivative featuring a thiophene ring substituted with a formyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylthiophen-2-YL)benzamide typically involves the condensation of 5-formylthiophene-2-carboxylic acid with aniline derivatives under specific conditions. One common method includes the use of diatomite earth@IL/ZrCl₄ as a catalyst under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and low reaction times.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives like this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

4-(5-Formylthiophen-2-YL)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: 4-(5-Carboxythiophen-2-YL)benzamide

    Reduction: 4-(5-Hydroxymethylthiophen-2-YL)benzamide

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

4-(5-Formylthiophen-2-YL)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Formylthiophen-2-YL)benzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the thiophene ring can interact with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Carboxythiophen-2-YL)benzamide
  • 4-(5-Hydroxymethylthiophen-2-YL)benzamide
  • 4-(5-Bromothiophen-2-YL)benzamide

Uniqueness

4-(5-Formylthiophen-2-YL)benzamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. Compared to its carboxyl and hydroxymethyl analogs, the formyl derivative is more reactive in nucleophilic addition reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H9NO2S

Molecular Weight

231.27 g/mol

IUPAC Name

4-(5-formylthiophen-2-yl)benzamide

InChI

InChI=1S/C12H9NO2S/c13-12(15)9-3-1-8(2-4-9)11-6-5-10(7-14)16-11/h1-7H,(H2,13,15)

InChI Key

BNRZOSYMHVTGMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=O)C(=O)N

Origin of Product

United States

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